5,7-Dichloropyrazolo[1,5-a]pyrimidine-2-carboxylicacid
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Overview
Description
5,7-Dichloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid: is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by the presence of two chlorine atoms at the 5th and 7th positions of the pyrazolo[1,5-a]pyrimidine ring and a carboxylic acid group at the 2nd position. It is a white solid at room temperature and is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione.
Chlorination: The pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione is treated with phosphorus oxychloride (POCl3) and N,N-dimethylaniline under reflux conditions. This reaction introduces chlorine atoms at the 5th and 7th positions of the pyrazolo[1,5-a]pyrimidine ring.
Industrial Production Methods:
In an industrial setting, the synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
5,7-Dichloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 5th and 7th positions are susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Carboxylation and Decarboxylation: The carboxylic acid group at the 2nd position can participate in carboxylation and decarboxylation reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Nucleophilic Substitution: The major products are substituted pyrazolopyrimidines with various functional groups replacing the chlorine atoms.
Oxidation and Reduction: The products depend on the specific oxidizing or reducing agents used and the reaction conditions.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: 5,7-Dichloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology and Medicine:
Drug Development: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes and receptors.
Industry:
Mechanism of Action
The mechanism of action of 5,7-Dichloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atoms and the carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of their functions. The exact pathways and molecular targets depend on the specific application and the derivatives of the compound being used .
Comparison with Similar Compounds
- 5,7-Dichloropyrazolo[1,5-a]pyrimidine
- 5,7-Dichloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid ethyl ester
- 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Uniqueness:
- Functional Groups: The presence of the carboxylic acid group at the 2nd position distinguishes 5,7-Dichloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid from its analogs, which may have different functional groups such as esters or nitriles.
- Reactivity: The carboxylic acid group enhances the compound’s reactivity, making it a versatile intermediate in various chemical reactions .
Properties
Molecular Formula |
C7H3Cl2N3O2 |
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Molecular Weight |
232.02 g/mol |
IUPAC Name |
5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C7H3Cl2N3O2/c8-4-2-5(9)12-6(10-4)1-3(11-12)7(13)14/h1-2H,(H,13,14) |
InChI Key |
SHQLQYMZQZZMEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=C(C=C(N2N=C1C(=O)O)Cl)Cl |
Origin of Product |
United States |
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